Narirutin Octaacetate

Description

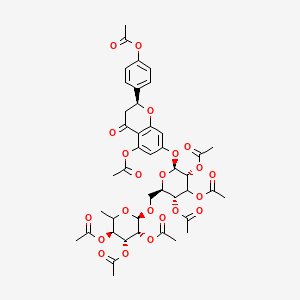

Narirutin Octaacetate is a derivative of narirutin, a flavanone glycoside predominantly found in citrus fruits such as oranges, mandarins, and grapefruits. Narirutin itself is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This compound is synthesized by acetylating narirutin, which enhances its stability and bioavailability for various applications.

Properties

Molecular Formula |

C43H48O22 |

|---|---|

Molecular Weight |

916.8 g/mol |

IUPAC Name |

[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[(2S)-5-acetyloxy-2-(4-acetyloxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C43H48O22/c1-18-36(57-21(4)46)38(59-23(6)48)40(61-25(8)50)42(54-18)53-17-34-37(58-22(5)47)39(60-24(7)49)41(62-26(9)51)43(65-34)63-29-14-32(56-20(3)45)35-30(52)16-31(64-33(35)15-29)27-10-12-28(13-11-27)55-19(2)44/h10-15,18,31,34,36-43H,16-17H2,1-9H3/t18?,31-,34+,36-,37+,38+,39?,40+,41+,42+,43+/m0/s1 |

InChI Key |

MNNUEJPVONEJTH-BGSIXNMZSA-N |

Isomeric SMILES |

CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Narirutin Octaacetate typically involves the acetylation of narirutin. The process begins with the extraction of narirutin from citrus fruits. Narirutin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation of the hydroxyl groups present in narirutin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of narirutin is optimized using advanced techniques such as supercritical fluid extraction. The acetylation process is then scaled up using industrial reactors, ensuring consistent quality and yield of this compound .

Chemical Reactions Analysis

Structural Analysis via NMR Spectroscopy

Narirutin octaacetate’s structure was confirmed through ¹H-NMR and ¹³C-NMR spectroscopy, revealing distinct signals for acetyl groups and the aglycone/sugar moieties ( ). Key spectral data include:

| Proton Group | Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Acetoxyl groups (18H) | 1.92–2.10 | Multiplet | 18H |

| C-5'' and C-4'' acetoxyl (6H) | 2.32–2.40 | Multiplet | 6H |

| Aglycone H-3 (2H) | 2.8–3.00 | Doublet | 2H |

| Aglycone H-2 (1H) | 5.52 | Quartet | 1H |

| Rhamnose-CH₃ (3H) | 1.15 | Doublet (J=6 Hz) | 3H |

The glucose-H-1 and rhamnose-H-1 protons appeared at δ 4.75–5.35 and δ 4.70 (doublet, J=1 Hz), respectively, confirming the rutinose disaccharide linkage ( ).

Dehydrogenation to Apigenin-7-β-Rutinoside

This compound undergoes dehydrogenation to yield apigenin-7-β-rhamnoglucoside (IV) ( ):

Reaction Conditions :

-

Catalyst: Acidic or enzymatic conditions.

-

Product Identification: Melting point (182–183°C), IR spectral mismatch with synthetic isorhoifolin (Fig. 1 in ).

Key differences in IR spectra (Fig. 1, ):

-

α-Isorhoifolin : Sharp absorption at 1670 cm⁻¹ (C=O stretch).

-

β-Isorhoifolin : Broadened peak at 1650 cm⁻¹, indicating polymorphic variation.

Partial Methylation to Linarin

Controlled methylation of apigenin-7-β-rutinoside (derived from this compound) produces linarin (III) ( ):

Reaction Conditions :

-

Reagents: Dimethyl sulfate (0.02 mL), K₂CO₃ (350 mg) in DMF (4 mL).

-

Product: Colorless needles, confirmed via TLC and NMR.

Stability and Polymorphism

This compound exhibits polymorphism , with distinct crystalline forms (α and β) identified via:

-

Thermal Analysis : β-form loses crystallization water at 150°C, increasing melting point to 185–190°C ( ).

Mechanistic Insights from NMR

The NMR spectrum of octaacetylnarirutin (Fig. 3, ) reveals:

-

Aglycone aromatic protons : δ 6.31 (H-6, J=3 Hz) and δ 6.5 (H-8, J=3 Hz).

-

Sugar moiety protons : δ 4.8–5.35 (glucose H-1,2,3,4 and rhamnose H-2,3,4).

These data confirm the β-configuration of the glycosidic bond and rutinose disaccharide structure ( ).

Synthetic Utility

This compound is a precursor for:

Scientific Research Applications

Narirutin Octaacetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.

Biology: Investigated for its potential to modulate biological pathways and its bioavailability compared to narirutin.

Medicine: Explored for its enhanced therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.

Industry: Utilized in the development of functional foods, dietary supplements, and nutraceuticals.

Mechanism of Action

Narirutin Octaacetate exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in inflammation.

Antioxidant: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.

Anti-cancer: Induces apoptosis, inhibits cell proliferation, and modulates signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Naringin: Another flavanone glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.

Hesperidin: A flavanone glycoside with similar therapeutic effects, commonly found in citrus peels.

Nobiletin: A polymethoxyflavone with potent anti-cancer and anti-inflammatory properties.

Uniqueness of Narirutin Octaacetate

This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, narirutin. The acetylation process not only improves its pharmacokinetic properties but also broadens its range of applications in scientific research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.